molecular formula C21H18ClN5OS B2772399 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide CAS No. 577756-84-4

2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide

Cat. No. B2772399
CAS RN: 577756-84-4
M. Wt: 423.92
InChI Key: RCWBHARGZOJHPA-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . It demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties .


Synthesis Analysis

The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .


Molecular Structure Analysis

The molecular structure of this compound is suggested to exhibit productive binding of the chlorobenzyl group within a lipophilic pocket formed by P-loop residues in PKB .

Scientific Research Applications

Synthesis and Catalytic Applications

Pyranopyrimidine cores, closely related to the structure of "2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide", are key precursors in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Research emphasizes the importance of hybrid catalysts in the synthesis of such compounds, highlighting the application of organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents in developing lead molecules through a one-pot multicomponent reaction. This approach underscores the broader catalytic applications for the development of these compounds, attracting interest from researchers worldwide (Parmar, Vala, & Patel, 2023).

Medicinal and Biological Properties

The pyrazolo[1,5-a]pyrimidine scaffold, another structure related to the query compound, has been identified as a privileged heterocycle in drug discovery, demonstrating a wide range of medicinal properties including anticancer, CNS agents, anti-infectious, anti-inflammatory, and radiodiagnostic applications. The structural-activity relationship (SAR) studies have garnered attention, revealing the potential of this scaffold in developing drug candidates for various diseases. This highlights the medicinal chemists' opportunity to further exploit these structures in drug development (Cherukupalli et al., 2017).

Optical and Electronic Applications

Functionalized quinazolines and pyrimidines, which share a structural motif with the compound , have been extensively researched for their applications in optoelectronic materials. The incorporation of pyrimidine fragments into π-extended conjugated systems has been found valuable for creating novel optoelectronic materials, including organic light-emitting diodes (OLEDs), photoelectric conversion elements, and sensors. This research area reveals the potential of pyrimidine derivatives in fabricating materials for advanced technological applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Future Directions

The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating of physiologically active molecules . This determines the need to develop new effective methods for their synthesis .

properties

IUPAC Name

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5OS/c22-16-6-8-17(9-7-16)27-20-18(12-26-27)21(25-14-24-20)29-13-19(28)23-11-10-15-4-2-1-3-5-15/h1-9,12,14H,10-11,13H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWBHARGZOJHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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